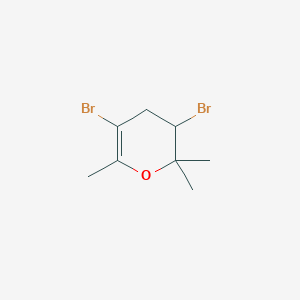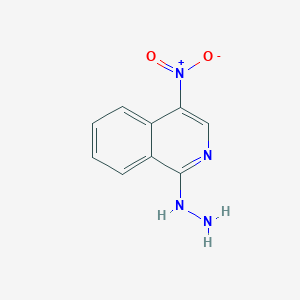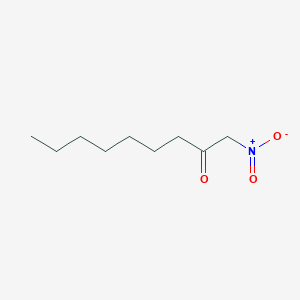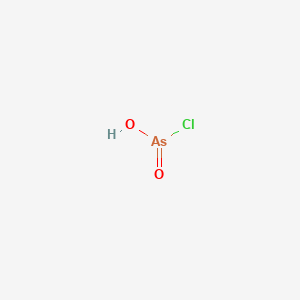
CID 78066382
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 78066382 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066382 involves multiple steps, each requiring specific reagents and conditions. The preparation methods typically include:
Initial Synthesis: The starting materials undergo a series of chemical reactions, such as condensation or cyclization, to form the core structure of the compound.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Final Modifications: Additional functional groups may be introduced through reactions like alkylation or acylation to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large quantities of reagents are reacted in batch reactors under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow reactors may be used, allowing for better control over reaction parameters and consistent product quality.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78066382 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
CID 78066382 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of CID 78066382 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Propriétés
Formule moléculaire |
AsClHO2 |
|---|---|
Poids moléculaire |
143.38 g/mol |
InChI |
InChI=1S/AsClHO2/c2-1(3)4/h(H,3,4) |
Clé InChI |
UJFPTKUCDJHJCT-UHFFFAOYSA-N |
SMILES canonique |
O[As](=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
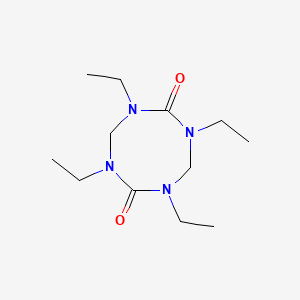

![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
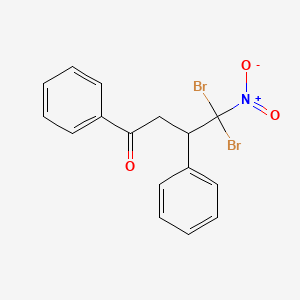
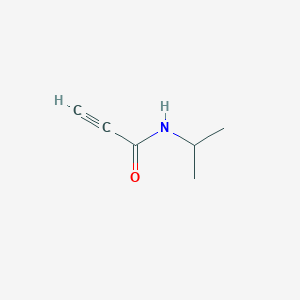
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

